molecular formula C8H13ClN2O B1391055 (4-Methoxybenzyl)hydrazine hydrochloride CAS No. 2011-48-5

(4-Methoxybenzyl)hydrazine hydrochloride

Cat. No. B1391055
CAS No.: 2011-48-5
M. Wt: 188.65 g/mol
InChI Key: NWIAETGHZKYGAD-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

A 250 mL round bottom flask was charged with hydrazine hydrate (4 g, 80 mmol) and EtOH (30 mL). To the above solution was added dropwise a solution of 4-methoxybenzylchloride (1.25 g, 8 mmol) in EtOH (3 mL) at room temperature. The resulting mixture was stirred at 90° C. for 2 h. Then the reaction mixture was concentrated in vacuo then re-dissolved in EtOH (15 mL). The solution was acidified with 5 M HCl (12 mL) at 0° C. The resulting precipitate was collected by filtration and dried to afford the title compound as a white solid. LRMS m/z (M+H) 153.1 found, 153.1 required.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][Cl:11])=[CH:8][CH:7]=1>CCO>[ClH:11].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][NH:2][NH2:3])=[CH:8][CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
then re-dissolved in EtOH (15 mL)
CUSTOM
Type
CUSTOM
Details
was acidified with 5 M HCl (12 mL) at 0° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COC1=CC=C(CNN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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